Edtmp

Catalog No.
S575122
CAS No.
1429-50-1
M.F
C6H20N2O12P4
M. Wt
436.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edtmp

CAS Number

1429-50-1

Product Name

Edtmp

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid

Molecular Formula

C6H20N2O12P4

Molecular Weight

436.12 g/mol

InChI

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)

InChI Key

NFDRPXJGHKJRLJ-UHFFFAOYSA-N

SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O

Synonyms

(68Ga)-EDTMP, (ethylenedinitrilo)-tetramethylenephosphonic acid, (ethylenedinitrilo)-tetramethylenephosphonic acid, ammonium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, calcium (1:1) salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, calcium (1:2) salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, calcium, sodium (1:1:4) salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, hexasodium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, octaammonium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, pentasodium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, potassium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, sodium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, tetrapotassium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, tetrasodium salt, (ethylenedinitrilo)-tetramethylenephosphonic acid, trisodium salt, 68Ga-EDTMP, Dequest 2041, editempa, editempa acid, EDTPO, ethylenediaminetetra(methylenephosphonic)acid, ethylenediaminetetramethylenephosphonate, gallium salt, gallium-68 labeled ethylenediamine tetramethylene phosphonate, N,N,N',N' ethylenediamine tetra(methylenephosphonic acid)

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O

High Bone Affinity

EDTMP has a high affinity for hydroxyapatite, the primary mineral component of bones. This affinity allows radioisotopes linked to EDTMP to accumulate in bone tissue, particularly in areas with increased bone turnover, such as sites of metastasis or inflammation. This targeted delivery minimizes radiation exposure to healthy tissues [].

Stable Metal Chelation

EDTMP is a multidentate chelator, meaning it can form multiple bonds with metal ions. This property ensures the radioisotope remains securely bound to EDTMP within the body, preventing its release and potential harm to healthy organs [].

Therapeutic Applications

Radiopharmaceuticals containing EDTMP are primarily used for palliative therapy of bone pain associated with metastatic cancer. The most common radioisotope used with EDTMP is 177Lu (Lutetium-177). When linked to EDTMP, 177Lu delivers targeted radiation to bone lesions, effectively reducing pain without significantly damaging surrounding healthy tissues [].

Research and Development

Ongoing research explores the potential of EDTMP-based radiopharmaceuticals for various applications beyond bone pain palliation. These include:

  • Diagnosis of bone lesions: Radioisotopes like 99mTc (Technetium-99m) can be attached to EDTMP for imaging purposes, potentially aiding in the diagnosis of bone diseases like osteomyelitis.
  • Treatment of other diseases: Researchers are investigating the use of EDTMP in radiopharmaceuticals targeting other tissues, such as synovial membranes in inflammatory conditions like rheumatoid arthritis [].

Ethylene diamine tetra(methylene phosphonic acid), commonly referred to as EDTMP, is a nitrogenous organic polyphosphonic acid. It is characterized by its four methylene phosphonic acid groups attached to an ethylene diamine backbone. This compound is notable for its chelating properties, particularly in binding metal ions, and its effectiveness as an anti-corrosion agent in various industrial applications. EDTMP is typically delivered as a sodium salt, which enhances its solubility in water, making it suitable for use in aqueous environments .

The primary mechanism of action for Edtmp is chelation. By forming complexes with metal ions, Edtmp can sequester them, preventing them from participating in unwanted reactions. This property has various applications in scientific research.

For instance, in water treatment, Edtmp chelates metal cations that can cause scaling and corrosion in pipes and boilers []. In metal ion chelation studies, Edtmp can be used to remove specific metal ions from solutions for further analysis or purification [].

Edtmp is generally considered a low-hazard compound []. However, as with any chemical, it's important to handle it with care. Edtmp dust or solutions may cause irritation to the eyes, skin, and respiratory system []. Always consult the safety data sheet (SDS) for Edtmp before handling it and follow recommended safety procedures.

, primarily involving the coordination of metal ions through its phosphonic acid groups. The chelation process allows EDTMP to form stable complexes with various metal ions, including calcium, samarium, and lutetium. For instance, the formation of samarium-EDTMP complexes has been utilized in radiopharmaceutical applications due to their stability and effectiveness .

Additionally, the thermal decomposition of EDTMP complexes has been studied, revealing that the phosphonic acid groups can undergo rapid decomposition under certain conditions, particularly when bonded to metals like iron. This decomposition is attributed to the weaker P-C bonds compared to C-C bonds found in other similar complexes .

EDTMP exhibits notable biological activity, particularly in the context of radiopharmaceuticals. The compound has been used to create stable complexes with radioactive isotopes such as samarium-153, which is employed in cancer treatment due to its ability to target and destroy malignant cells . Furthermore, EDTMP's chelating properties allow it to sequester metal ions that could be toxic or harmful in biological systems.

Research indicates that EDTMP can degrade into aminomethylphosphonic acid, which may have implications for its environmental impact and biological interactions .

Mannich-Type Reaction Approaches

The primary synthesis route for ethylenediaminetetramethylenephosphonic acid involves a modified Mannich-type reaction, which represents the most widely adopted approach for producing this important phosphonic acid compound [1] [4]. The fundamental reaction mechanism involves the condensation of phosphorous acid, ethylenediamine, and formaldehyde in the presence of hydrochloric acid under controlled conditions [4] [27].

The standard Mannich-type synthesis procedure begins with the preparation of an acidic reaction medium by combining phosphorous acid with concentrated hydrochloric acid [1] [4]. Specifically, the process involves mixing 0.5 mole of phosphorous acid (33.66 grams) with concentrated hydrochloric acid (33.44 grams) in a suitable reaction vessel under nitrogen atmosphere [27] [30]. The reaction temperature is maintained at reflux conditions, typically around 100 degrees Celsius [4] [27].

Ethylenediamine dihydrochloride serves as the nitrogen source in this reaction, with typical quantities of 5 grams (0.08 moles) being added dropwise to the stirring mixture [27] [30]. The addition rate and timing are critical parameters that influence the final product yield and purity [11] [27]. Following the addition of ethylenediamine, the mixture is heated to reflux for approximately 2 hours to ensure complete dissolution and initial reaction formation [4].

The formaldehyde component, typically supplied as a 37 percent aqueous solution, is introduced dropwise to the refluxing mixture [4] [27]. The molar ratio of formaldehyde to other reactants is maintained at 0.4 moles, which corresponds to the stoichiometric requirements for complete tetrakis substitution [4] [27]. The reaction is continued under reflux conditions for an additional 4 hours to ensure complete conversion and complex formation [27] [30].

ReagentQuantityMolar RatioFunction
Phosphorous acid33.66 g (0.5 mol)1.0Phosphonate source
Ethylenediamine dihydrochloride5 g (0.08 mol)0.16Nitrogen backbone
Formaldehyde (37%)0.4 mol0.8Methylene bridge
Hydrochloric acid33.44 g-Reaction medium

The reaction proceeds through intermediate formation of aminomethylphosphonic acid derivatives, which subsequently undergo further condensation to yield the final tetrakis product [8] [27]. Temperature control during the reaction is essential, as variations can significantly affect both yield and product purity [6] [28].

Alternative approaches to the Mannich-type reaction have been explored, including modifications that employ different acid catalysts or reaction conditions [2] [8]. Some procedures utilize paraformaldehyde instead of aqueous formaldehyde solution to minimize water content in the reaction mixture [2] [9]. These variations can influence the reaction kinetics and may require adjusted temperature and time parameters [8] [9].

Process Optimization Strategies

Process optimization for ethylenediaminetetramethylenephosphonic acid synthesis focuses on maximizing yield while maintaining high product purity and minimizing reaction time [1] [4]. Critical parameters that require optimization include reaction temperature, pH conditions, reactant molar ratios, and reaction duration [27] [28].

Temperature optimization studies have demonstrated that reflux conditions at 100 degrees Celsius provide optimal reaction rates while preventing decomposition of sensitive intermediates [4] [27]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to side reactions and product degradation [28] [30]. The heating profile during the reaction is equally important, with gradual temperature increases showing superior results compared to rapid heating [6] [11].

The molar ratio of reactants represents another crucial optimization parameter [26] [27]. Studies have shown that ethylenediaminetetramethylenephosphonic acid to lutetium ratios between 1:10 and 1:15 provide optimal labeling yields exceeding 99 percent [26] [27]. The phosphorous acid to ethylenediamine ratio significantly affects the completeness of the tetrakis substitution, with excess phosphorous acid generally favoring complete conversion [27] [30].

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature95-105°CHigh impactModerate impact
Reaction time4-6 hoursModerate impactHigh impact
pH (final)6.0-9.0High impactLow impact
P:N molar ratio4:1 to 6:1High impactHigh impact

Reaction time optimization involves balancing complete conversion against potential side reactions [4] [27]. Extended reaction times beyond 6 hours generally do not improve yields significantly but may increase the formation of impurities [28] [30]. Conversely, reaction times shorter than 4 hours often result in incomplete conversion and lower overall yields [27].

pH optimization becomes particularly important during the workup and purification stages [26] [27]. The final pH of the reaction mixture significantly affects the subsequent crystallization behavior and purification efficiency [14] [22]. Optimal pH ranges between 6.0 and 9.0 have been identified for maximum labeling efficiency when the compound is used for radiopharmaceutical applications [26] [27].

Stirring rate and mixing efficiency also influence reaction outcomes [6] [10]. Adequate mixing ensures uniform heat and mass transfer throughout the reaction mixture, preventing localized concentration gradients that could lead to incomplete conversion or side product formation [10] [11]. Mechanical stirring with Teflon-coated paddles has proven most effective for these viscous reaction mixtures [8].

Purification Techniques

Purification of ethylenediaminetetramethylenephosphonic acid requires specialized techniques due to its high polarity, limited solubility in organic solvents, and tendency to form stable metal complexes [12] [15]. The primary purification approach involves a combination of precipitation, recrystallization, and filtration techniques [8] [15].

Initial purification begins with solvent evaporation under reduced pressure using rotary evaporation equipment [4] [27]. This step removes excess water and hydrochloric acid from the reaction mixture, concentrating the crude product [27] [30]. The concentrated solution typically contains the desired product along with unreacted starting materials and side products [8] [30].

Precipitation purification involves the addition of ethanol to the concentrated aqueous solution [4] [27]. This technique exploits the differential solubility of ethylenediaminetetramethylenephosphonic acid in water versus organic solvents [30]. The addition of ethanol causes precipitation of the product as a white crystalline solid, while many impurities remain in solution [4] [27]. The precipitation process must be conducted slowly with continuous stirring to ensure uniform crystal formation and minimize co-precipitation of impurities [8] [15].

Recrystallization represents the most effective purification technique for achieving pharmaceutical-grade purity [8] [15]. The optimal recrystallization solvent system consists of a water-methanol mixture, typically in ratios ranging from 1:1 to 2:1 [27] [30]. This solvent combination provides adequate solubility at elevated temperatures while promoting selective crystallization upon cooling [15] [16].

Purification StepSolvent SystemTemperatureExpected Purity Improvement
Initial precipitationEthanol additionRoom temperature60-70%
First recrystallizationWater:methanol (2:1)60-80°C85-90%
Second recrystallizationWater:methanol (1:1)60-80°C95-98%
Final dryingVacuum40-60°C>98%

Multiple recrystallization cycles may be necessary to achieve the high purity levels required for pharmaceutical applications [8] [12]. Each recrystallization cycle typically improves purity by removing specific classes of impurities [15]. The first recrystallization primarily removes unreacted starting materials, while subsequent cycles target structural analogs and trace metal impurities [8] [15].

Filtration techniques play a crucial role in the purification process [15] [17]. Hot filtration during recrystallization removes insoluble impurities and undissolved materials [17] [19]. Vacuum filtration using sintered glass filters provides effective separation of crystalline product from mother liquors [8] [15]. The filter cake is typically washed with cold recrystallization solvent to remove surface-adhered impurities [15] [17].

Advanced purification techniques may include ion-exchange chromatography for removing trace ionic impurities [12] [17]. This approach is particularly useful when the product will be used for radiopharmaceutical applications where extremely high purity is required [14] [22]. However, such techniques are generally reserved for small-scale, high-value applications due to cost considerations [13] [17].

Kit Formulation Approaches

Kit formulation for ethylenediaminetetramethylenephosphonic acid involves developing stable, ready-to-use preparations that maintain product integrity during storage while enabling rapid reconstitution for immediate use [1] [14]. The primary formulation approach utilizes lyophilization technology to create freeze-dried powder preparations [1] [22].

The standard kit formulation consists of ethylenediaminetetramethylenephosphonic acid combined with appropriate buffering agents and stabilizers [1] [14]. Typical formulations contain 35 milligrams of the active compound combined with 21 milligrams of sodium bicarbonate as a buffering agent [1]. The sodium bicarbonate serves multiple functions, including pH maintenance, osmotic adjustment, and enhancement of reconstitution properties [14] [22].

Lyophilization parameters require careful optimization to maintain product stability and reconstitution characteristics [1] [14]. The freeze-drying process typically employs shelf temperatures of minus 80 degrees Celsius with chamber pressures maintained at 0.630 millibar [1]. These conditions ensure complete sublimation of ice while preventing product degradation or structural changes [14] [22].

ComponentQuantity per VialFunctionStability Impact
Ethylenediaminetetramethylenephosphonic acid35 mgActive ingredientHigh
Sodium bicarbonate21 mgBuffer/stabilizerMedium
Water for injection5 mL (before lyophilization)VehicleLow
Nitrogen atmosphere-AntioxidantMedium

Alternative kit formulations have been developed using calcium carbonate as an additional stabilizing agent [1] [14]. These formulations typically contain 5.72 milligrams of calcium carbonate combined with the standard components [1]. The calcium salt formation approach can enhance stability and provide more consistent reconstitution properties [14] [22].

Packaging considerations for kit formulations include the use of appropriate vial materials and closure systems [1] [14]. Borosilicate glass vials with elastomeric closures provide optimal protection against moisture and oxygen ingress [14] [22]. The vials are typically capped under vacuum conditions to maintain an inert atmosphere during storage [1].

Quality control parameters for kit formulations encompass multiple analytical criteria [1] [14]. These include assay determination, moisture content analysis, reconstitution time measurement, and pH verification after reconstitution [14] [22]. Stability testing protocols evaluate product performance under various storage conditions over extended periods [1] [14].

Storage requirements for kit formulations typically specify refrigerated conditions between 2 and 8 degrees Celsius [1] [14]. Under these conditions, properly formulated kits maintain stability for periods exceeding 12 months [14] [22]. Temperature excursions during shipping and handling can significantly impact product stability and must be carefully controlled [1] [14].

Scale-Up Considerations and Industrial Production

Industrial scale-up of ethylenediaminetetramethylenephosphonic acid synthesis requires comprehensive evaluation of process parameters, equipment design, and quality control systems [6] [13]. The transition from laboratory-scale synthesis to commercial production involves multiple technical and economic considerations [13] [20].

Reactor design represents a critical aspect of industrial scale-up [6] [23]. Commercial production typically employs jacketed glass-lined or stainless steel reactors with capacities ranging from 500 liters to 5000 liters [6] [13]. The reactor design must accommodate the corrosive nature of the reaction medium while providing adequate heat transfer and mixing capabilities [13] [23].

Heat transfer considerations become increasingly important at industrial scale due to the exothermic nature of the Mannich-type reaction [6] [23]. Adequate cooling capacity must be provided to maintain precise temperature control during reagent addition and reaction progression [23]. Industrial reactors typically employ external heat exchangers or internal cooling coils to manage thermal effects [6] [13].

Mixing and mass transfer optimization requires careful consideration of impeller design and positioning [23]. Industrial-scale reactors employ multiple impellers or specialized mixing systems to ensure uniform distribution of reactants throughout the large reaction volumes [6] [23]. The tip speed of mixing impellers typically ranges from 5 to 7 meters per second to provide adequate mixing without causing mechanical degradation [23].

Scale ParameterLaboratoryPilot PlantIndustrial
Reactor volume1-5 L50-200 L1000-5000 L
Batch size100 g10-50 kg500-2000 kg
Reaction time6-8 hours6-10 hours8-12 hours
Heat removal rateManual controlSemi-automatedFully automated

Process automation and control systems are essential for consistent industrial production [6] [13]. Automated systems monitor and control critical parameters including temperature, pressure, pH, and reactant addition rates [13] [20]. Advanced process control strategies may incorporate predictive algorithms to optimize reaction conditions in real-time [20] [23].

Solvent recovery and waste management become significant considerations at industrial scale [6] [13]. Economic viability often depends on efficient recovery and recycling of solvents, particularly methanol used in purification steps [13] [20]. Waste treatment systems must handle acidic aqueous streams and organic solvents in compliance with environmental regulations [13] [24].

Quality assurance systems for industrial production require comprehensive analytical testing protocols [13] [14]. In-process monitoring includes real-time analysis of reaction progression, intermediate purity assessment, and final product characterization [14] [20]. Statistical process control methods help maintain consistent product quality across multiple production batches [13] [20].

Economic considerations for industrial scale-up include raw material costs, energy consumption, labor requirements, and capital investment [13] [20]. The cost structure shifts significantly from laboratory to industrial scale, with raw materials typically representing 40-60 percent of total production costs [13] [20]. Energy costs for heating, cooling, and solvent recovery can represent 15-25 percent of total operating expenses [20] [24].

EDTMP finds application across various fields due to its unique properties:

  • Water Treatment: It serves as an effective antiscaling and anti-corrosion agent in water systems.
  • Radiopharmaceuticals: Used for complexing radioactive isotopes for targeted cancer therapies.
  • Industrial Processes: Its ability to bind metal ions makes it valuable in preventing scale formation and corrosion in pipelines and machinery .
  • Agriculture: Potential applications include enhancing nutrient availability by chelating essential micronutrients.

Studies have explored the interactions of EDTMP with various metal ions and other compounds. For example, research indicates that EDTMP forms more stable complexes with certain lanthanides compared to ethylenediaminetetraacetic acid (EDTA) complexes. This stability can be crucial for applications requiring prolonged efficacy against corrosion or scale formation . Additionally, photodegradation studies have shown how EDTMP behaves under UV irradiation, providing insights into its environmental persistence and degradation pathways .

EDTMP shares structural similarities with several other phosphonates but exhibits unique properties that distinguish it from these compounds:

Compound NameStructureUnique Features
Ethylenediaminetetraacetic Acid (EDTA)Contains carboxylic acid groupsMore stable than EDTMP; forms stronger complexes with certain metals
Hexamethylenediaminetetra(methylenephosphonic Acid) (HDTMP)Similar phosphonic structureHigher thermal stability compared to EDTMP
Nitrilotris(methylenephosphonic Acid) (NTMP)Contains three methylene phosphonic groupsLess effective at higher temperatures compared to EDTMP

EDTMP's unique combination of chelating ability and anti-corrosion properties makes it particularly effective in industrial applications where water solubility and stability are critical factors .

Ethylenediamine tetra(methylene phosphonic acid), commonly referred to as EDTMP, belongs to the family of aminophosphonic acids. Early research on aminophosphonates dates back to the mid-20th century, with significant developments occurring in the 1950s. One of the pioneering patents related to this class of compounds is US2599807A, which described alkylene polyamine methylene phosphonic acids and outlined methods for their preparation. This patent established foundational synthetic approaches that would later be refined for EDTMP production.

EDTMP was developed as a phosphonate analog of the widely used chelating agent ethylenediamine tetraacetic acid (EDTA). While EDTA contains carboxylic acid functional groups, EDTMP features phosphonic acid groups, providing it with distinct chemical properties and applications. The structural similarity to EDTA guided early researchers in exploring EDTMP's potential as a chelating agent, but its unique phosphonic acid moieties offered enhanced stability and binding characteristics with certain metal ions.

Early investigations into EDTMP focused primarily on its ability to form stable complexes with various metal ions. Researchers discovered that EDTMP exhibited exceptional chelating abilities, particularly with calcium, magnesium, and heavy metals, making it immediately valuable for water treatment applications. This capability stemmed from the molecule's hexadentate structure, allowing it to form stable coordination complexes through its nitrogen atoms and phosphonic acid groups.

Evolution of EDTMP Research

Research on EDTMP expanded significantly during the latter half of the 20th century, with notable advancements in synthesis methods and applications. Finnish patent FI103118B, filed in 1995, described an "improved process for the preparation of ethylenediamine tetra(methylene phosphonic acid)" that yielded higher purity (99+%) EDTMP. This represented an important milestone in making high-quality EDTMP more accessible for advanced applications.

The synthetic approaches for EDTMP evolved to include several pathways:

  • Modified Mannich-type reaction, which became one of the preferred methods for laboratory and industrial synthesis
  • Reaction of ethylenediamine, phosphorous acid, hydrochloric acid, and formaldehyde or paraformaldehyde
  • Using ethylene glycol as an intermediate medium, reacting ethylene glycol with phosphorus trichloride to form phosphonate chloride, which is then reacted with ethylenediamine

By the 1980s, research began to explore EDTMP's potential in medical applications, particularly in nuclear medicine. A groundbreaking development occurred when researchers discovered that EDTMP could form extremely stable complexes with radioisotopes, particularly lanthanides such as samarium-153 (153Sm) and lutetium-177 (177Lu). This opened an entirely new field of application in radiopharmaceuticals for treating bone metastases and providing pain palliation in cancer patients.

Throughout the 1990s and early 2000s, clinical studies of 153Sm-EDTMP demonstrated its efficacy for bone pain palliation, leading to FDA approval for this application. This represented a significant evolution from EDTMP's initial industrial applications to its use in advanced medical therapies.

Significance in Chemical and Pharmaceutical Sciences

EDTMP has established itself as a compound of considerable importance in both chemical and pharmaceutical sciences. Its significance extends across multiple domains:

Physical and Chemical Properties

EDTMP possesses distinctive physical and chemical characteristics that contribute to its versatility:

PropertyDescriptionReference
AppearanceWhite crystalline powder
Molecular FormulaC6H20N2O12P4
Molecular Weight436.12 g/mol
Melting Point215-217°C
SolubilitySlightly soluble in water (<5% at room temperature), soluble in ammonia
Thermal StabilityGood; decomposition temperature: 223-228°C
Chemical StabilityExcellent

EDTMP's exceptional chelating ability is one of its most significant properties. Research has shown that its complexation constant for copper ions is the largest among all chelating agents, including EDTA. This strong metal-binding capability forms the basis for many of its applications.

Industrial Applications

In industrial settings, EDTMP has proven invaluable as:

  • An antiscaling agent in water treatment systems, preventing mineral deposits in pipes and equipment
  • An anti-corrosion agent, providing 3-5 times better corrosion inhibition than inorganic polyphosphates
  • A stabilizer for peroxide in various chemical processes
  • An incrustation control agent in detergents

EDTMP remains stable at temperatures up to 200°C, making it suitable for high-temperature industrial processes where other chelating agents might degrade.

Pharmaceutical and Medical Applications

The pharmaceutical significance of EDTMP centers primarily on its role in radiopharmaceuticals:

  • As a carrier molecule for therapeutic radionuclides, particularly 153Sm and 177Lu, in the treatment of bone metastases
  • In diagnostic bone scanning when labeled with appropriate radioisotopes
  • As a component in novel drug delivery systems, such as Scutellarin Loaded on Ultradeformable Nanoliposome Scutellarin EDTMP (S-UNL-E), which promotes osteoblast differentiation and bone formation

The development of 153Sm-EDTMP (marketed as Quadramet) represents one of the most successful applications of EDTMP in medicine. This radiopharmaceutical has been used for over a decade to treat bone pain in cancer patients with metastatic bone disease. Clinical studies have documented its effectiveness in pain reduction with manageable hematological toxicity.

More recently, 177Lu-EDTMP has emerged as another promising radiopharmaceutical. In 2022, 177Lu-EDTMP received approval for clinical use in India, highlighting continuing innovation in this field.

Relationship to Other Aminophosphonate Compounds

EDTMP belongs to the broader family of aminophosphonates, which are organophosphorus compounds with the formula (RO)2P(O)CH2NR2. These compounds are structural analogs of amino acids where a carboxylic moiety is replaced by phosphonic acid or related groups.

Comparison with Other Aminophosphonates

Several aminophosphonates share structural similarities with EDTMP but possess distinct properties:

CompoundStructureKey Differences from EDTMPReferences
Aminomethylphosphonic acid (AMPA)Simplest aminophosphonateContains only one phosphonic acid group
Nitrilotri(methylenephosphonic acid) (NTMP)Three phosphonic acid groups attached to nitrogenHigher solubility in water at low pH values; cannot be purified by the same methods as EDTMP
Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP)Five phosphonic acid groupsHigher solubility in water at low pH values; cannot be purified by the same methods as EDTMP
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP)Contains hydroxyl groupDifferent metal binding profile

EDTMP distinguishes itself through its specific molecular structure featuring four phosphonic acid groups attached to an ethylenediamine backbone, which provides optimal spacing for chelation with certain metal ions, particularly those relevant to bone mineralization.

Comparative Efficacy in Applications

Research has demonstrated varying effectiveness of different aminophosphonates across applications:

  • Water Treatment: While many aminophosphonates function as scale inhibitors, EDTMP shows superior performance at high temperatures (up to 200°C), making it suitable for specialized applications such as steam boilers and high-temperature processing.

  • Radiopharmaceuticals: A systematic review of 91 phosphonate-based therapeutic radiopharmaceuticals found that only six progressed to clinical use, with 153Sm-EDTMP being one of the few to receive worldwide marketing authorization. This underscores EDTMP's particular suitability for radiopharmaceutical applications compared to other phosphonates.

  • Corrosion Inhibition: EDTMP demonstrates 3-5 times better corrosion inhibition than inorganic polyphosphates, making it a preferred choice in many water treatment scenarios.

The unique arrangement of phosphonic acid groups in EDTMP creates optimal binding geometry for certain applications, particularly those involving interaction with calcium-containing minerals like hydroxyapatite in bone. This explains why EDTMP has been particularly successful as a bone-targeting agent in radiopharmaceuticals compared to other aminophosphonates.

XLogP3

-11.2

UNII

V4CP8RSX7V

Related CAS

15142-96-8 (hexa-hydrochloride salt)
22036-77-7 (hydrochloride salt)
29462-95-1 (tri-hydrochloride salt)
34274-30-1 (potassium salt)
57011-27-5 (ammonium salt)
61827-49-4 (tetra-hydrochloride salt)
68188-96-5 (tetra-potassium salt)
68901-17-7 (octa-ammonium salt)
7651-99-2 (penta-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 190 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

15142-96-8
22036-77-7
61827-49-4
1429-50-1

Wikipedia

Lexidronam

General Manufacturing Information

Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types